molecular formula C10H7N5 B2598752 8-(1H-tetrazol-1-yl)quinoline CAS No. 460993-40-2

8-(1H-tetrazol-1-yl)quinoline

Cat. No.: B2598752
CAS No.: 460993-40-2
M. Wt: 197.201
InChI Key: ZDBCVOIZTAVVGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(1H-tetrazol-1-yl)quinoline is a compound that combines the structural features of quinoline and tetrazole. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure, while tetrazole is a five-membered ring containing four nitrogen atoms. The combination of these two structures results in a compound with unique chemical and biological properties.

Preparation Methods

The synthesis of 8-(1H-tetrazol-1-yl)quinoline typically involves the reaction of quinoline derivatives with azide compounds under specific conditions. . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

8-(1H-tetrazol-1-yl)quinoline undergoes various chemical reactions, including:

Scientific Research Applications

8-(1H-tetrazol-1-yl)quinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar compounds to 8-(1H-tetrazol-1-yl)quinoline include other quinoline derivatives and tetrazole-containing molecules. For example:

Properties

IUPAC Name

8-(tetrazol-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5/c1-3-8-4-2-6-11-10(8)9(5-1)15-7-12-13-14-15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBCVOIZTAVVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N3C=NN=N3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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